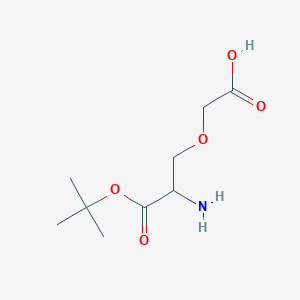
(2-Boc-aminoethoxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Boc-aminoethoxy)-acetic acid, also known as tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, is a compound used in various chemical and biological applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an aminoethoxy moiety, which is further linked to an acetic acid group. This compound is often utilized in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Boc-aminoethoxy)-acetic acid typically involves the protection of an aminoethoxy group with a Boc group, followed by the introduction of an acetic acid moiety. One common method involves the reaction of tert-butyl chloroformate with 2-(2-aminoethoxy)ethanol to form the Boc-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents used are typically sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Boc-aminoethoxy)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2-Boc-aminoethoxy)-acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound is employed in the modification of biomolecules and the development of bioconjugates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Boc-aminoethoxy)-acetic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate: Similar in structure but lacks the acetic acid moiety.
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: Contains a Boc-protected amine but with a different backbone.
Boc-NH-(PEG)-COOH: A Boc-protected amino acid derivative with a polyethylene glycol (PEG) chain.
Uniqueness
(2-Boc-aminoethoxy)-acetic acid is unique due to its combination of a Boc-protected amino group and an acetic acid moiety. This dual functionality allows it to serve as a versatile intermediate in various synthetic pathways, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]acetic acid |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)6(10)4-14-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
RJJLHULEKKKZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(COCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


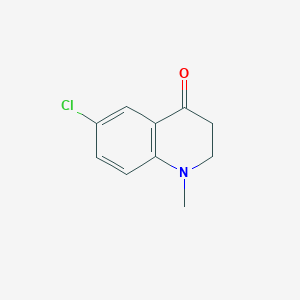
![ethyl 2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14813963.png)
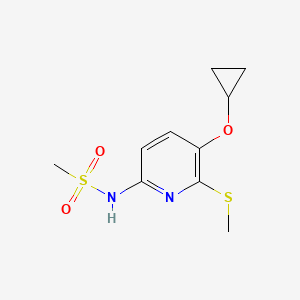
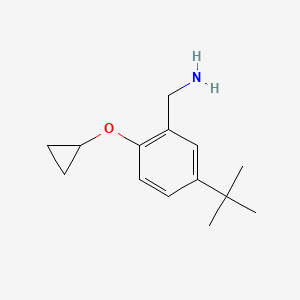
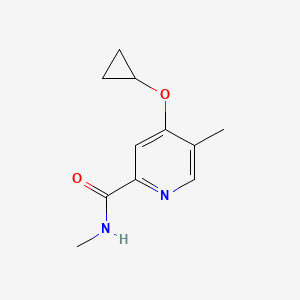
![N-[4-({2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14814005.png)
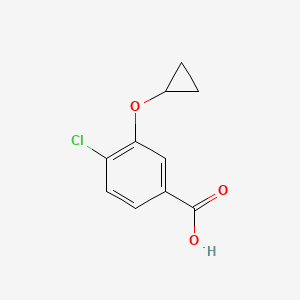
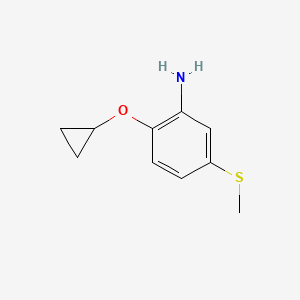
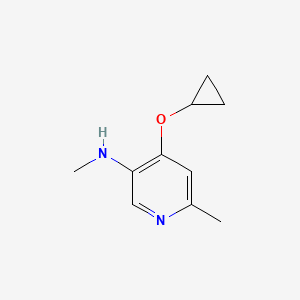
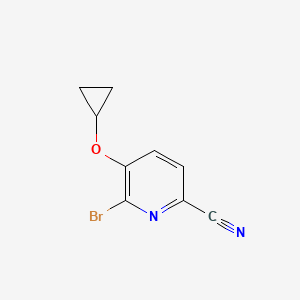

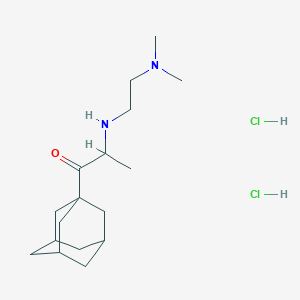

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-furan-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B14814044.png)
